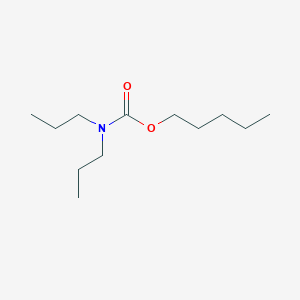

Carbamic acid, dipropyl-, pentyl ester

Description

Historical Context and Evolution of Carbamate (B1207046) Chemical Research

The journey of carbamate chemistry began with the study of naturally occurring compounds. A pivotal moment was the isolation of physostigmine (B191203) from the Calabar bean (Physostigma venenosum) in the mid-19th century. nih.gov The identification of the carbamate moiety within physostigmine sparked interest in this functional group, leading to extensive research into its synthesis and properties.

Initially, the development of synthetic carbamates was closely tied to their biological activity. This led to the creation of a wide range of carbamate-based insecticides, herbicides, and fungicides, which played a significant role in agriculture. nih.govacs.org The evolution of carbamate research then expanded into the realm of medicinal chemistry, where the carbamate group was recognized for its ability to act as a stable and effective pharmacophore. nih.gov In polymer chemistry, the formation of the carbamate linkage is the fundamental reaction in the production of polyurethanes, a versatile class of polymers with widespread industrial applications. wikipedia.org

The synthetic methods for preparing carbamates have also evolved significantly over time. Early methods often relied on hazardous reagents such as phosgene (B1210022) and its derivatives. nih.govresearchgate.net However, growing concerns over safety and environmental impact have driven the development of greener and more efficient synthetic routes. researchgate.netresearchgate.net

Structural Features and Electronic Properties of Carbamate Esters Relevant to Reactivity

The reactivity of carbamate esters is intrinsically linked to their unique structural and electronic characteristics. The carbamate functional group is a hybrid of an amide and an ester, and its properties are a blend of both. nih.gov

Resonance and Stability: The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, creating a resonance structure that imparts partial double bond character to the C-N bond. nih.govacs.org This resonance stabilization contributes to the relative stability of the carbamate group. However, the presence of the ester oxygen atom also influences the electronic properties. The rotational barrier of the C-N bond in carbamates is lower than that in amides, indicating a lesser degree of double bond character. acs.org

Conformational Preferences: The partial double bond character of the C-N bond leads to the existence of syn and anti conformations. acs.org The relative stability of these conformers is influenced by the nature of the substituents on the nitrogen and oxygen atoms. These conformational preferences can play a crucial role in the biological activity and reactivity of carbamate-containing molecules.

For Carbamic acid, dipropyl-, pentyl ester , the two propyl groups on the nitrogen atom and the pentyl group on the ester oxygen will influence the steric and electronic environment around the carbamate core, affecting its conformational equilibrium and reactivity.

| Property | General Observation | Relevance to "this compound" (Hypothetical) |

|---|---|---|

| Polarity | Moderately polar, depending on the alkyl substituents. | Expected to be a relatively nonpolar molecule due to the presence of the dipropyl and pentyl alkyl chains. |

| Solubility | Generally soluble in organic solvents; sparingly soluble in water. | Likely to be soluble in common organic solvents like ethers, esters, and hydrocarbons, with very low water solubility. |

| Boiling Point | Higher than corresponding esters due to the polar carbamate group. | Expected to have a relatively high boiling point for its molecular weight. |

| Stability | Generally stable under neutral conditions; susceptible to hydrolysis under acidic or basic conditions. | Expected to be stable at room temperature but will likely undergo hydrolysis upon heating in the presence of strong acids or bases. |

Overview of Synthetic Versatility of Carbamate Scaffolds in Academic Contexts

The carbamate functional group is a versatile tool in the hands of synthetic organic chemists. Its stability and predictable reactivity make it an ideal protecting group for amines. nih.gov Furthermore, the carbamate moiety can be readily transformed into other functional groups, highlighting its synthetic utility.

Synthesis of N,N-Dialkyl Carbamate Esters: A variety of methods have been developed for the synthesis of N,N-dialkyl carbamate esters. Traditional methods include the reaction of secondary amines with chloroformates or the reaction of alcohols with carbamoyl (B1232498) chlorides. wikipedia.org

More contemporary and safer methods often utilize carbon dioxide as a C1 source. nih.gov For instance, the reaction of a secondary amine, such as dipropylamine (B117675), with carbon dioxide in the presence of a base can generate a carbamate salt, which can then be alkylated with an alkyl halide, like pentyl bromide, to yield the desired N,N-dialkyl carbamate ester. nih.govresearchgate.net Other modern approaches involve the use of mixed carbonates, carbamoylimidazolium salts, and transesterification reactions. nih.govorganic-chemistry.org

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| From Chloroformates | Secondary amine, Alkyl chloroformate, Base | High yielding, well-established. | Use of toxic chloroformates. |

| From Carbamoyl Chlorides | Alcohol, N,N-Dialkylcarbamoyl chloride, Base | Effective for a wide range of alcohols. | Carbamoyl chlorides can be moisture-sensitive. |

| From Carbon Dioxide | Secondary amine, CO2, Base, Alkyl halide | Utilizes a renewable and non-toxic C1 source. | May require pressure and specific catalysts. |

| From Mixed Carbonates | Secondary amine, Activated mixed carbonate | Avoids the use of phosgene derivatives. | May require the pre-synthesis of the mixed carbonate. |

Applications in Organic Synthesis: Beyond their synthesis, N,N-dialkyl carbamates serve as valuable intermediates. For example, they can be used in the synthesis of tertiary amines through formal extrusion of carbon dioxide. nih.gov The carbamate group can also direct ortho-metalation reactions, providing a powerful tool for the functionalization of aromatic rings.

Current Research Gaps and Emerging Avenues in Carbamate Ester Science

While carbamate chemistry is a mature field, several research areas continue to evolve and present opportunities for new discoveries.

Green and Catalytic Syntheses: A major focus of current research is the development of more sustainable and atom-economical methods for carbamate synthesis. researchgate.netresearchgate.net This includes the use of catalytic systems that can efficiently utilize carbon dioxide under mild conditions, as well as the development of solvent-free reaction conditions.

Novel Applications in Medicinal Chemistry: The carbamate scaffold continues to be a valuable platform for the design of new therapeutic agents. nih.gov Research is ongoing to explore new carbamate-based drugs with improved efficacy and reduced side effects for a variety of diseases. The ability to fine-tune the electronic and steric properties of the carbamate by varying the N- and O-substituents makes it an attractive moiety for drug design. nih.gov

Carbamates in Materials Science: The development of new polyurethane-based materials with tailored properties is an active area of research. This includes the synthesis of biodegradable polyurethanes for biomedical applications and the development of novel polyurethane foams and elastomers with enhanced performance characteristics.

Understanding and Controlling Reactivity: Further fundamental studies on the reactivity of carbamates, particularly under enzymatic and biological conditions, are needed. A deeper understanding of the factors that govern the stability and cleavage of the carbamate bond will aid in the design of more effective prodrugs and other biologically active molecules. nih.gov

Structure

3D Structure

Properties

CAS No. |

59453-93-9 |

|---|---|

Molecular Formula |

C12H25NO2 |

Molecular Weight |

215.33 g/mol |

IUPAC Name |

pentyl N,N-dipropylcarbamate |

InChI |

InChI=1S/C12H25NO2/c1-4-7-8-11-15-12(14)13(9-5-2)10-6-3/h4-11H2,1-3H3 |

InChI Key |

ZQHUHMXZXAUXCD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)N(CCC)CCC |

Origin of Product |

United States |

Synthetic Strategies for N,n Dialkyl Carbamate Esters

Classical Methodologies in Carbamate (B1207046) Ester Formation

Traditional approaches to the synthesis of N,N-dialkyl carbamate esters have long been established, providing reliable, albeit sometimes harsh, routes to this important class of compounds. These methods typically involve the use of reactive intermediates and have been fundamental in the development of carbamate chemistry.

Reaction of Amines with Chloroformates and Derivatives

One of the most conventional and widely employed methods for the synthesis of carbamate esters is the reaction of a secondary amine with a chloroformate. wikipedia.orgcdnsciencepub.com In the case of Carbamic acid, dipropyl-, pentyl ester, this would involve the reaction of dipropylamine (B117675) with pentyl chloroformate.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of dipropylamine, being nucleophilic due to its lone pair of electrons, attacks the electrophilic carbonyl carbon of pentyl chloroformate. This is followed by the elimination of a chloride ion, resulting in the formation of the desired carbamate ester and hydrochloric acid as a byproduct. youtube.comlibretexts.org To neutralize the generated acid, a base such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., potassium carbonate) is typically added to the reaction mixture. wikipedia.orgnih.gov

Reaction Scheme: (CH₃CH₂CH₂)₂NH + ClCOOCH₂(CH₂)₃CH₃ → (CH₃CH₂CH₂)₂NCOOCH₂(CH₂)₃CH₃ + HCl

This method is generally efficient and applicable to a wide range of amines and alcohols. However, the use of chloroformates, which are often derived from the highly toxic phosgene (B1210022), is a significant drawback from a safety and environmental perspective. ingentaconnect.comresearchgate.net

Alcoholysis of Isocyanates and Related Intermediates

Another classical route to carbamates is the alcoholysis of isocyanates. nih.govgoogle.com For the synthesis of this compound, this pathway is less direct for N,N-disubstituted carbamates as it would necessitate the prior formation of N,N-dipropylisocynate, which is not a standard synthetic intermediate. The more common application of this method is for N-monosubstituted carbamates where a primary amine is first converted to an isocyanate, which then reacts with an alcohol.

However, a related approach involves the in-situ generation of a reactive intermediate from the amine. For instance, the reaction of an amine with phosgene or a phosgene equivalent can generate a carbamoyl (B1232498) chloride, which then reacts with an alcohol. In the context of our target molecule, dipropylamine would react with phosgene to form dipropylcarbamoyl chloride, which would then react with pentanol (B124592) to yield the final product.

Reaction Scheme:

(CH₃CH₂CH₂)₂NH + COCl₂ → (CH₃CH₂CH₂)₂NCOCl + HCl

(CH₃CH₂CH₂)₂NCOCl + HOCH₂(CH₂)₃CH₃ → (CH₃CH₂CH₂)₂NCOOCH₂(CH₂)₃CH₃ + HCl

While effective, this method shares the same toxicity concerns as the chloroformate route due to the use of phosgene. ingentaconnect.comresearchgate.net The thermal decomposition of certain carbamates can also be used to generate isocyanates, which can then be trapped by an alcohol, although this is more relevant for the synthesis of different carbamates rather than a primary synthetic route for N,N-dialkyl carbamates. researchgate.netrsc.org

Carbonylation Reactions Involving Amines and Alcohols

Carbonylation reactions, which utilize carbon monoxide (CO) as a C1 source, represent a more atom-economical approach to carbamate synthesis. rsc.org These reactions typically require a catalyst, often based on transition metals like palladium or rhodium, to facilitate the coupling of the amine, alcohol, and carbon monoxide. rsc.orgnih.gov

For the synthesis of this compound, the reaction would involve the oxidative carbonylation of dipropylamine and pentanol in the presence of carbon monoxide and an oxidant. The catalytic cycle generally involves the formation of a metal-carbonyl complex, which then reacts with the amine and alcohol to form the carbamate product and a reduced metal species. The oxidant is required to regenerate the active catalyst.

General Reaction: R₂NH + R'OH + CO + [Oxidant] --(Catalyst)--> R₂NCOOR' + Reduced Oxidant

While this method avoids the use of phosgene and its derivatives, it often requires high pressures of carbon monoxide, which is also a toxic gas, and can be sensitive to the choice of catalyst and reaction conditions. ingentaconnect.comrsc.org

Modern and Green Chemistry Approaches in Carbamate Synthesis

In response to the hazards associated with classical methods, significant research has focused on developing more sustainable and environmentally benign routes to carbamates. These modern approaches prioritize the use of safer reagents, catalytic processes, and renewable feedstocks.

Development of Catalytic Systems for Sustainable Routes

A variety of catalytic systems have been developed to improve the efficiency and sustainability of carbamate synthesis. These catalysts are often designed to operate under milder conditions and with higher selectivity, reducing waste and energy consumption. For instance, Ni-promoted Fe₃O₄ catalysts have been used for the synthesis of N-substituted carbamates from amines and alkyl carbamates. ionike.com

Other catalytic systems focus on the direct reaction of amines and alcohols with a carbonyl source, avoiding the need for pre-activated substrates like chloroformates or isocyanates. For example, indium-catalyzed reactions have been shown to be effective for the synthesis of carbamates. nih.gov The development of heterogeneous catalysts is also a key area of research, as they can be easily separated from the reaction mixture and reused, further enhancing the sustainability of the process. nih.gov

Below is a table summarizing various catalytic systems used in carbamate synthesis:

| Catalyst System | Reactants | Carbonyl Source | Key Advantages |

|---|---|---|---|

| Rh/Cu | Amines, Alcohols | Carbon Monoxide | Mild conditions, broad substrate scope. rsc.org |

| Palladium | Aryl Halides, Alcohols, Sodium Cyanate | Sodium Cyanate | Direct access to N-aryl carbamates. mit.edu |

| Ni-promoted Fe₃O₄ | Amines, Alkyl Carbamates | Alkyl Carbamates | Catalyst is magnetic and reusable. ionike.com |

| Indium | Amines, Alkyl Chloroformates | Alkyl Chloroformates | Catalytic amount of metal, selective protection. nih.gov |

| Basic Catalysts (e.g., Cs₂CO₃) | Amines, Alcohols, CO₂ | Carbon Dioxide | Halogen-free, mild reaction conditions. psu.edursc.org |

Utilization of Carbon Dioxide as a C1 Feedstock

The use of carbon dioxide (CO₂) as a C1 feedstock for the synthesis of carbamates is a particularly attractive green chemistry approach. psu.edursc.orgsci-hub.se CO₂ is abundant, inexpensive, non-toxic, and a renewable resource. ingentaconnect.com This approach aligns with the principles of carbon capture and utilization (CCU), aiming to convert a greenhouse gas into valuable chemical products.

The direct synthesis of carbamates from CO₂, an amine, and an alcohol is a thermodynamically challenging reaction, as it involves a dehydration step. psu.edu To overcome this, various strategies have been developed:

Use of Dehydrating Agents: Early methods involved the use of dehydrating agents to shift the equilibrium towards the product. However, this generates stoichiometric waste.

Catalytic Systems: The development of effective catalysts is crucial for the direct synthesis of carbamates from CO₂. researchgate.net Basic catalysts, such as cesium carbonate (Cs₂CO₃), have shown promise in converting a variety of amines and alcohols into the corresponding carbamates under mild conditions. psu.edursc.org

Two-Step Processes: Another approach involves a two-step process where the amine first reacts with CO₂ to form a carbamic acid or a carbamate salt, which is then reacted with an alkylating agent (e.g., an alkyl halide) to form the carbamate ester. nih.govacs.org For our target molecule, dipropylamine would react with CO₂ to form dipropylcarbamic acid, which would then be esterified with a pentylating agent.

Reaction Scheme (Direct Synthesis): (CH₃CH₂CH₂)₂NH + HOCH₂(CH₂)₃CH₃ + CO₂ --(Catalyst)--> (CH₃CH₂CH₂)₂NCOOCH₂(CH₂)₃CH₃ + H₂O

The research in this area is rapidly advancing, with new catalysts and reaction conditions continually being developed to improve the efficiency and applicability of CO₂-based carbamate synthesis. nih.govsci-hub.se Electrocatalytic methods using materials like atomically dispersed copper on N-doped carbon nanosheets are also emerging as a promising way to synthesize carbamates from CO₂ under mild conditions. chemistryviews.org

Enzymatic and Biocatalytic Synthesis of Carbamate Esters

The application of enzymes and biocatalytic systems in chemical synthesis represents a significant advancement towards greener and more efficient manufacturing processes. In the context of carbamate ester synthesis, biocatalysis provides a highly selective and environmentally benign alternative to conventional chemical methods.

Researchers have successfully utilized promiscuous esterases for the synthesis of carbamates in aqueous media. nih.gov The esterase from Pyrobaculum calidifontis VA1 (PestE), for instance, has demonstrated notable acyltransferase activity. nih.govresearchgate.net This enzyme facilitates the efficient conversion of various aliphatic, aromatic, and arylaliphatic amines into their corresponding carbamate products. nih.gov The process employs carbonates like dibenzyl or diallyl carbonate as acyl donors and proceeds in bulk water, achieving high isolated yields, in some cases up to 99%. nih.govresearchgate.net This approach is particularly attractive as it minimizes the need for organic solvents. nih.gov

The versatility of this enzymatic approach is highlighted by its ability to accommodate a range of substrates. Aniline and benzylamine (B48309) derivatives, as well as aliphatic and secondary amines, can be effectively converted into benzyloxycarbonyl (Cbz) or allyloxycarbonyl (Alloc) protected products. nih.gov

Another key enzyme in carbamate synthesis is Candida antarctica Lipase B (CALB), particularly in its immobilized form. nih.govbeilstein-journals.org CALB has been effectively used as a robust hydrolase in combination with other chemical transformations. nih.gov For example, it has been integrated into processes to selectively hydrolyze ester groups without affecting the carbamate moiety, which is crucial for subsequent synthetic steps. beilstein-journals.org

Table 1: Examples of Enzymes in Carbamate Ester Synthesis

| Enzyme | Substrate Examples | Acyl Donor | Medium | Key Findings | Reference |

|---|---|---|---|---|---|

| Esterase from Pyrobaculum calidifontis VA1 (PestE) | Aniline, Benzylamine, Aliphatic amines | Diallyl carbonate, Dibenzyl carbonate | Water | High yields (up to 99%) in aqueous media, broad substrate scope. | nih.govresearchgate.net |

Stereoselective Synthesis of Chiral Carbamate Ester Scaffolds

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of sophisticated stereoselective synthetic methods for chiral carbamate esters. These molecules are valuable intermediates and structural motifs in many biologically active compounds.

One notable strategy involves the asymmetric 1,2-carbamoyl rearrangement of chiral alkenyl carbamates. nih.gov This method utilizes a chiral oxazolidine (B1195125) auxiliary to direct the diastereoselective deprotonation of O-alkenyl carbamates with sec-BuLi. The subsequent rearrangement of the resulting lithium salt furnishes α-hydroxy amides with high diastereoselectivity. nih.gov The stereochemical outcome is effectively controlled by the existing chirality on the oxazolidine ring. nih.gov

Copper-catalyzed reactions have also emerged as a powerful tool for the enantioselective synthesis of axially chiral carbamates. rsc.org Researchers have developed an asymmetric ring-opening reaction of cyclic diaryliodoniums with carbon dioxide and amines. rsc.org This method provides direct access to a range of axially chiral carbamates with high yields and excellent enantioselectivities under mild conditions. rsc.org The utility of this strategy is further demonstrated by its application in the late-stage modification of natural products and drug molecules. rsc.org

Furthermore, new chiral aminating reagents have been designed to achieve stereoselective transformations. For instance, a chiral nosyloxycarbamate derived from Helmchen's auxiliary has been synthesized and used in reactions with various olefins. researchgate.net Depending on the reaction conditions and substrate, this reagent can lead to the formation of either diastereomeric allylic carbamates or diastereomeric aziridines. researchgate.net

Table 2: Overview of Stereoselective Synthesis Methods for Chiral Carbamates

| Method | Key Reagents/Catalysts | Type of Chirality | Typical Efficiency | Key Features | Reference |

|---|---|---|---|---|---|

| Asymmetric 1,2-Carbamoyl Rearrangement | sec-BuLi, Chiral oxazolidine auxiliary | Central | High diastereoselectivity | Auxiliary-directed asymmetric lithiation and rearrangement. | nih.gov |

| Copper-Catalyzed Asymmetric Ring-Opening | Copper catalyst, Cyclic diaryliodoniums, CO₂ | Axial | High enantioselectivity | Direct access to axially chiral biaryls under mild conditions. | rsc.org |

Flow Chemistry and Continuous Processing in Carbamate Ester Synthesis

Flow chemistry and continuous processing have revolutionized chemical synthesis by offering enhanced safety, scalability, and efficiency compared to traditional batch methods. These technologies are particularly well-suited for the synthesis of carbamate esters, enabling streamlined and often automated production.

A significant area of development is the use of carbon dioxide (CO₂) as a C1 feedstock for carbamate synthesis in continuous flow systems. acs.org Researchers have developed a catalyst-free continuous methodology that employs amines and alkyl halides in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and CO₂. acs.orgfigshare.com This process provides a faster and safer alternative to traditional methods that often rely on toxic reagents like phosgene or isocyanates. acs.org The desired carbamates can be obtained in good to excellent yields (45% to 92%) with significantly reduced reaction times, often in under an hour. acs.orgfigshare.com The mild reaction conditions and the elimination of column chromatography make the process more environmentally benign. acs.org

Continuous flow systems also allow for the telescoping of multiple reaction steps, minimizing the need to isolate potentially hazardous intermediates. nih.govbeilstein-journals.org One innovative approach couples a Curtius rearrangement with a biocatalytic step. nih.gov In this system, an acyl azide (B81097) is generated and rearranged in flow to produce an isocyanate, which is then trapped by an alcohol to form the carbamate. researchgate.net Downstream, an immobilized enzyme like CALB can be used for selective transformations, such as purifying the product stream by converting unreacted starting materials into easily separable byproducts. nih.govbeilstein-journals.org This integration of high-energy chemical steps with biocatalysis showcases the power of continuous processing. nih.gov

The equipment for these processes typically involves a flow chemistry device, such as the Vapourtec E-series, with a coil reactor where reactants are pumped and mixed under controlled temperature and pressure. acs.org This setup allows for precise control over reaction parameters, leading to improved consistency and yield. researchgate.net

Table 3: Selected Flow Chemistry Protocols for Carbamate Synthesis

| Reactants | Base/Additive | Reactor Type | Residence Time | Yield | Key Advantages | Reference |

|---|---|---|---|---|---|---|

| Amine, Alkyl Bromide, CO₂ | DBU | 10 mL coil reactor | 50 min | 45-92% | Catalyst-free, uses CO₂, fast, safe, environmentally benign. | acs.org |

| Carboxylic Acid, DPPA, Benzyl Alcohol | Triethylamine | Packed bed scavenger columns | ~60 min | Good yields | Couples Curtius rearrangement with in-line purification. | nih.govbeilstein-journals.org |

Reaction Mechanisms and Chemical Reactivity of N,n Dialkyl Carbamate Esters

Hydrolytic Stability and Degradation Pathways

N,N-disubstituted carbamates, such as pentyl dipropylcarbamate, exhibit significant stability in both buffer and plasma solutions compared to their N-monosubstituted counterparts. researchgate.net Their hydrolysis can be catalyzed by either acid or base, with the dominant pathway often depending on the specific pH of the environment. researchgate.net

The acid-catalyzed hydrolysis of carbamates can proceed through different mechanisms depending on the reaction conditions and the structure of the carbamate (B1207046). For N,N-dialkyl carbamates, the reaction typically involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. clemson.edu

Two primary mechanisms are considered for acid hydrolysis:

AAC2 (Bimolecular Acyl-Oxygen Cleavage): This mechanism involves a bimolecular attack of water on the protonated carbamate. It is a common pathway for the hydrolysis of esters and related compounds. rsc.org

AAC1 (Unimolecular Acyl-Oxygen Cleavage): This pathway involves the rate-determining formation of an acylium ion intermediate. Depending on the acid concentration, the hydrolysis mechanism can shift between AAC1 and AAC2. rsc.org

For many carbamates, acid-catalyzed hydrolysis is not a significant degradation pathway under typical environmental conditions, as protonation of the carbonyl oxygen does not sufficiently enhance the electrophilicity of the central carbon to promote rapid attack by a nucleophile. clemson.edu However, studies on compounds like ethyl N,N-di-n-propylcarbamate have shown that either the AAC1 or AAC2 mechanism can prevail depending on the acid concentrations. rsc.org

Base-catalyzed hydrolysis is a more dominant degradation pathway for carbamates at neutral to alkaline pH. researchgate.net For N,N-disubstituted carbamates, which lack a proton on the nitrogen atom, the hydrolysis proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. This involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.netresearchgate.net

This contrasts with primary and secondary carbamates (which have at least one hydrogen on the nitrogen), where a much faster elimination-conjugate base (E1cB) mechanism can occur. researchgate.netresearchgate.net The BAC2 mechanism for N,N-dialkyl carbamates is generally slower, contributing to their greater stability. researchgate.net

The table below summarizes the common hydrolysis mechanisms for different classes of carbamates.

| Carbamate Type | Dominant Base-Catalyzed Mechanism | General Rate Comparison |

| Primary (RNHCOOR') | E1cB (Elimination-conjugate base) | Fast |

| Secondary (R₂NCOOR') | BAC2 (Bimolecular acyl cleavage) | Slow |

This table provides a generalized comparison of hydrolysis mechanisms and rates based on the substitution pattern of the carbamate nitrogen. researchgate.netresearchgate.net

The solvent can significantly influence the rate and mechanism of carbamate hydrolysis. Solvent polarity, proticity, and nucleophilicity all play a role in stabilizing or destabilizing reactants, intermediates, and transition states. For instance, in nonaqueous media, the choice of solvent can determine whether a reaction between an amine and carbon dioxide yields a carbamic acid or an ammonium (B1175870) carbamate. researchgate.net Protic solvents can participate in the reaction by stabilizing charged intermediates through hydrogen bonding, potentially accelerating hydrolysis rates. The decomposition of certain carbamates has been shown to proceed via different mechanisms depending on the solvent, with some solvents promoting a more charge-separated, cyclic transition state. cdnsciencepub.com

Transcarbamoylation and Transamidation Reactions

Transcarbamoylation is the transfer of a carbamoyl (B1232498) group from one molecule to another. This reaction is particularly relevant in the synthesis of polyurethanes without the use of toxic isocyanates and in the chemical recycling of polyurethane materials. acs.org The reaction involves the conversion of a carbamate into a different carbamate by reaction with an alcohol, often in the presence of a catalyst. nih.gov

Catalysts for this reaction can be either basic or metallic. Bases such as potassium hydroxide (KOH) and potassium tert-butoxide (t-BuOK) have been used effectively. nih.gov Metal catalysts, including those based on bismuth, titanium, lanthanum, and zinc, are also known to activate the carbonyl group and facilitate the reaction. nih.gov

The following table presents optimized conditions for a model transcarbamoylation reaction.

| Entry | Base | Equivalents per Urethane (B1682113) Group | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | KOH | 2 | 65 | 20 | 85 |

| 2 | t-BuOK | 2 | 65 | 8 | >99 |

| 3 | t-BuOK | 3 | 55 | 8 | >99 |

Data adapted from a study on the transcarbamoylation of dibutyl(methylenebis(4,1-phenylene))dicarbamate with methanol (B129727). nih.gov

Thermal Decomposition Studies and Pyrolysis Mechanisms

The thermal stability of carbamates varies greatly depending on their structure. researchgate.net N,N-dialkyl carbamates can decompose via several pathways upon heating. The two primary routes are:

Reversion to isocyanate and alcohol: This is a key reaction in the phosgene-free production of isocyanates. mdpi.com

Elimination to form an amine, carbon dioxide, and an alkene: This pathway is favored for carbamates derived from alcohols that have a hydrogen atom on the beta-carbon relative to the oxygen. researchgate.net

For example, the pyrolysis of ethyl N-methyl-N-phenylcarbamate in the gas phase between 329-380°C quantitatively yields N-methylaniline, carbon dioxide, and ethylene. The reaction is first-order and unimolecular, proceeding through a cyclic transition state similar to the pyrolysis of acetates and xanthates. researchgate.net Carbamates derived from tertiary alcohols tend to decompose more readily than those from primary or secondary alcohols. cdnsciencepub.comresearchgate.net

Electrophilic and Nucleophilic Reactivity at Carbamate Ester Centers

The reactivity of the carbamate ester center is dictated by the electrophilicity of the carbonyl carbon. Due to electron donation from the adjacent nitrogen atom's lone pair, the carbonyl carbon in a carbamate is less electrophilic than the carbonyl carbon in a corresponding ester or carbonate. researchgate.netlibretexts.org This resonance stabilization reduces the partial positive charge on the carbon, making it less susceptible to nucleophilic attack. libretexts.org Consequently, amides and carbamates are generally the least reactive among carboxylic acid derivatives toward nucleophilic acyl substitution. libretexts.org

Despite this reduced reactivity, the carbamate carbonyl can still act as an electrophile. Nucleophilic attack is a key step in base-catalyzed hydrolysis (BAC2 mechanism) and transcarbamoylation reactions. researchgate.netnih.gov The reactivity is influenced by the substituents on both the nitrogen and the oxygen. Electron-withdrawing groups would be expected to increase the electrophilicity of the carbonyl carbon, while electron-donating groups decrease it.

Conversely, under certain conditions, carbamate derivatives can act as nucleophiles. For example, enecarbamates (the N-analogs of enolates) have been shown to act as effective nucleophiles in Lewis acid-catalyzed carbon-carbon and carbon-nitrogen bond-forming reactions. nih.gov

Photoinduced Transformations and Rearrangement Pathways of Carbamate Esters

The study of the photochemical behavior of carbamate esters, including N,N-dialkyl carbamate esters such as carbamic acid, dipropyl-, pentyl ester, reveals several key transformation and rearrangement pathways upon exposure to ultraviolet (UV) light. While specific research on this compound is not extensively documented in publicly available literature, the photoinduced reactions of the broader class of carbamate esters, particularly those containing aromatic moieties, have been investigated. These studies provide a foundational understanding of the likely photochemical pathways. The primary photoinduced processes observed for carbamate esters include photocleavage and the Photo-Fries rearrangement.

Photochemical Cleavage

Upon absorption of UV radiation, carbamate esters can undergo cleavage of the C–O bond, leading to the formation of a carbamoyl radical and an alkoxy radical. This process is a common photochemical reaction for esters. For N,N-dialkyl carbamates, this photocleavage can lead to the generation of an amine after subsequent reactions.

For instance, α-keto carbamates have been designed as photoprecursors for organic bases, where irradiation with UV light leads to the clean photogeneration of a free amine. acs.org This process is driven by the rich photochemistry of the benzoinyl chromophore, which facilitates the cleavage. acs.org Although this compound lacks such a specialized chromophore, direct excitation of the carbonyl group can still potentially lead to photocleavage, albeit likely with a lower quantum yield. acs.org The general mechanism for the photocleavage of a generic N,N-dialkyl carbamate ester can be represented as follows:

General Reaction Scheme for Photochemical Cleavage

| Reactant | Conditions | Products |

| R₂NCOOR' | hv (UV light) | R₂NCO• + •OR' |

This table illustrates a generalized photocleavage reaction. R and R' represent alkyl groups.

Photo-Fries Rearrangement

A significant photochemical reaction for aryl esters, including aryl carbamates, is the Photo-Fries rearrangement. usp.brwikipedia.org This reaction involves the migration of the acyl group from the ester oxygen to the aromatic ring, typically yielding ortho- and para-substituted hydroxyaryl ketones or amides. wikipedia.org The reaction proceeds through a radical mechanism. wikipedia.org

While this compound is an aliphatic and not an aromatic carbamate, and therefore will not undergo a classic Photo-Fries rearrangement, this pathway is crucial for understanding the photodegradation of many carbamate-based pesticides and polymers that do contain aromatic rings. usp.brdtic.mil

The mechanism of the Photo-Fries rearrangement involves the following key steps:

Photoexcitation: The aryl carbamate absorbs a photon, promoting it to an excited singlet state.

Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state.

Homolytic Cleavage: The excited molecule undergoes homolytic cleavage of the C–O bond, generating a radical pair within a solvent cage.

Rearrangement and Recombination: The radical pair can then recombine in several ways. Migration of the carbamoyl radical to the ortho or para positions of the aromatic ring, followed by tautomerization, leads to the corresponding hydroxy anilides. Alternatively, the radicals can escape the solvent cage, leading to other products.

Products of the Photo-Fries Rearrangement of a Generic Aryl Carbamate

| Product Type | Position of Substitution |

| Ortho-rearranged product | Acyl group migrates to the carbon atom adjacent to the hydroxyl group. |

| Para-rearranged product | Acyl group migrates to the carbon atom opposite the hydroxyl group. |

This table outlines the typical products of a Photo-Fries rearrangement for an aryl carbamate.

Other Photoinduced Transformations

Beyond direct cleavage and rearrangement, other photochemical reactions can occur depending on the specific structure of the carbamate ester and the reaction conditions. For example, in the presence of photosensitizers, indirect phototransformation can occur. acs.org Furthermore, the solvent can play a significant role in the photodegradation pathway, with some solvents promoting photooxidation or leading to the formation of addition products. nih.gov For instance, studies on the insecticide pirimicarb (B1678450) showed that irradiation in isopropanol (B130326) led to an addition product with the solvent. nih.gov

Advanced Analytical Characterization Techniques for N,n Dialkyl Carbamate Esters

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of pentyl dipropylcarbamate, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural assignment of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: Proton NMR spectroscopy of pentyl dipropylcarbamate would be expected to show distinct signals corresponding to the different proton environments in the dipropylamino and pentyl ester moieties. Due to the lack of experimental data, predicted chemical shifts are utilized to approximate the spectrum.

Interactive ¹H NMR Data Table (Predicted)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (propyl) | 0.9 | Triplet | 6H |

| CH₂ (propyl, adjacent to CH₃) | 1.6 | Sextet | 4H |

| N-CH₂ (propyl) | 3.2 | Triplet | 4H |

| O-CH₂ (pentyl) | 4.0 | Triplet | 2H |

| CH₂ (pentyl, adjacent to O-CH₂) | 1.7 | Quintet | 2H |

| CH₂ (pentyl, middle) | 1.3-1.4 | Multiplet | 4H |

| CH₃ (pentyl) | 0.9 | Triplet | 3H |

Note: These are predicted values and may differ from experimental results.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Interactive ¹³C NMR Data Table (Predicted)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (carbamate) | 156 |

| O-CH₂ (pentyl) | 65 |

| N-CH₂ (propyl) | 48 |

| CH₂ (pentyl, adjacent to O-CH₂) | 29 |

| CH₂ (pentyl, middle) | 28 |

| CH₂ (pentyl, adjacent to CH₃) | 22 |

| CH₂ (propyl, adjacent to CH₃) | 21 |

| CH₃ (pentyl) | 14 |

| CH₃ (propyl) | 11 |

Note: These are predicted values and may differ from experimental results.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of functional groups.

For pentyl dipropylcarbamate, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carbamate (B1207046) group, typically appearing in the region of 1700-1680 cm⁻¹ . The absence of an N-H bond in the N,N-disubstituted carbamate means there will be no N-H stretching vibrations, which are typically seen in primary and secondary carbamates. Other key absorptions would include:

C-N stretching: Around 1450-1350 cm⁻¹.

C-O stretching: Two bands are expected, one for the C-O-C ester linkage around 1250-1150 cm⁻¹ and another for the N-C=O group.

C-H stretching and bending: From the propyl and pentyl alkyl chains, observed in the regions of 2960-2850 cm⁻¹ and 1465-1375 cm⁻¹, respectively.

Raman spectroscopy would also show a characteristic C=O stretching band, though it is often weaker than in the IR spectrum. The C-C and C-H vibrations of the alkyl chains would be readily observable.

Interactive IR/Raman Data Table (Expected Ranges)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (carbamate) | Stretching | 1700-1680 |

| C-N | Stretching | 1450-1350 |

| C-O (ester) | Stretching | 1250-1150 |

| C-H (alkyl) | Stretching | 2960-2850 |

| C-H (alkyl) | Bending | 1465-1375 |

Mass Spectrometry (MS) Techniques (EI, ESI, high-resolution MS) for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The molecular ion peak (M⁺) for pentyl dipropylcarbamate (C₁₂H₂₅NO₂) would be expected at m/z 215. Key fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a propyl radical and formation of a stable iminium ion.

McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen from one of the alkyl chains to the carbonyl oxygen, followed by cleavage.

Cleavage of the C-O bond of the ester, leading to fragments corresponding to the pentyl cation or the dipropylcarbamoyl cation.

Electrospray Ionization (ESI-MS): ESI is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecule [M+H]⁺ at m/z 216. This is particularly useful for confirming the molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For pentyl dipropylcarbamate, the exact mass of the protonated molecule [C₁₂H₂₆NO₂]⁺ would be calculated and compared to the experimentally measured value to confirm the elemental composition.

Interactive Mass Spectrometry Fragmentation Table (Postulated)

| m/z | Postulated Fragment Ion |

| 215 | [M]⁺ (Molecular Ion) |

| 172 | [M - C₃H₇]⁺ |

| 144 | [M - C₅H₁₁]⁺ |

| 114 | [N(C₃H₇)₂]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 43 | [C₃H₇]⁺ |

Chromatographic Separation and Quantification Strategies

Chromatographic techniques are essential for separating pentyl dipropylcarbamate from complex mixtures and for its quantification.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Method Development

Due to the volatility of many carbamate esters, gas chromatography (GC) is a viable analytical technique. However, the thermal lability of some carbamates can be a challenge.

Method Development Considerations:

Injector Temperature: Optimization is crucial to prevent thermal degradation. A lower injector temperature or the use of a programmed temperature vaporization (PTV) inlet may be necessary.

Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be a suitable starting point.

Oven Temperature Program: A temperature ramp from a low initial temperature (e.g., 50-70 °C) to a higher final temperature (e.g., 250-280 °C) would be employed to ensure good separation and peak shape.

Detector: A flame ionization detector (FID) can be used for quantification, while a mass spectrometer (MS) provides definitive identification. GC-MS is a powerful tool for both qualitative and quantitative analysis. scispec.co.th

Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS) Method Development

Liquid chromatography (LC) is often the preferred method for the analysis of thermally labile compounds like many carbamates.

Method Development Considerations:

Column Selection: Reversed-phase chromatography using a C18 or C8 column is the most common approach. The choice of column will depend on the polarity of the specific carbamate and any potential matrix interferences.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is typically employed. The addition of a small amount of formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and ionization efficiency in LC-MS.

Detector: A UV detector can be used if the compound possesses a suitable chromophore. However, for compounds lacking a strong chromophore, or for higher sensitivity and selectivity, a mass spectrometer is the detector of choice.

LC-MS/MS: Tandem mass spectrometry (LC-MS/MS) provides excellent sensitivity and selectivity for quantifying low levels of carbamates in complex matrices. researchgate.netresearchgate.net By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), interferences can be minimized.

Supercritical Fluid Chromatography (SFC) for Carbamate Ester Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation and analysis of various organic compounds, including N,N-dialkyl carbamate esters. It is particularly advantageous for compounds that are thermally labile or lack the volatility required for gas chromatography (GC). oup.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. The properties of supercritical CO2—low viscosity and high diffusivity—allow for faster separations and higher efficiencies compared to traditional high-performance liquid chromatography (HPLC). oup.com

For the analysis of N,N-dialkyl carbamate esters like Carbamic acid, dipropyl-, pentyl ester, SFC offers rapid analysis times. oup.com The polarity of the stationary phase and the composition of the mobile phase are critical parameters. A polar stationary phase, such as one with diol functional groups, is often effective for separating carbamates. oup.com To elute moderately polar compounds like dialkyl carbamate esters, the supercritical CO2 is typically mixed with a polar organic modifier, such as methanol.

The separation can be fine-tuned by adjusting several operational parameters. System pressure and temperature influence the density and solvating power of the supercritical fluid mobile phase, thereby affecting solute retention. The concentration of the organic modifier is also a key variable in controlling elution strength and selectivity. Detection can be achieved using a standard UV detector, as the carbamate functional group possesses a chromophore, or a more selective detector like a nitrogen-phosphorus detector (NPD) for enhanced sensitivity and specificity for nitrogen-containing compounds. oup.com

Below is a table outlining typical starting parameters for the SFC analysis of N,N-dialkyl carbamate esters.

| Parameter | Value/Type | Purpose |

| Column | Lichrosphere Diol (e.g., 250 x 4.6 mm, 5 µm) | Provides a polar stationary phase for retention and separation. |

| Mobile Phase | Supercritical CO2 with Methanol Modifier (e.g., 5-15%) | CO2 acts as the primary mobile phase; methanol modifies polarity for elution. |

| Flow Rate | 2.0 - 3.0 mL/min | Ensures rapid analysis time while maintaining separation efficiency. |

| Outlet Pressure | 150 - 200 bar | Maintains the mobile phase in a supercritical state and controls its density. |

| Temperature | 30 - 50 °C | Affects the solvent strength of the mobile phase and interaction kinetics. |

| Detection | UV (e.g., 210 nm) or Nitrogen-Phosphorus Detector (NPD) | UV provides general detection; NPD offers selective detection of nitrogen. |

This interactive table presents typical parameters for SFC analysis of carbamate esters, based on established methods for similar compounds. oup.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound like this compound.

While a specific crystal structure for this compound is not publicly available, the expected molecular geometry can be inferred from studies on related carbamate structures. nih.govresearchgate.net The core carbamate group [>N-C(=O)-O-] is known to be relatively planar due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, creating a partial double bond character in the C-N bond. nih.gov This restricts rotation, potentially leading to syn and anti conformations. nih.gov The dipropyl and pentyl alkyl chains would be expected to adopt low-energy, staggered conformations.

To illustrate the type of data obtained from such an analysis, the crystallographic parameters for a related N,N-dialkyl carbamate, 2-oxo-2-phenylethyl diisopropylcarbamate, are presented. researchgate.net In its molecular structure, the urethane (B1682113) function and the benzoyl group are nearly perpendicular to each other. researchgate.net The crystal structure is stabilized by weak C-H···O hydrogen bonds, forming supramolecular layers. researchgate.net

The table below summarizes the kind of detailed structural information that X-ray crystallography provides.

| Parameter | Illustrative Value (for a related carbamate researchgate.net) | Structural Information Provided |

| Chemical Formula | C15H21NO3 | Confirms the elemental composition of the unit cell. |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P21/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 11.2 Å, b = 15.1 Å, c = 9.4 Å, β = 107.5° | Gives the precise size and angles of the unit cell. |

| N-C(O) Bond Length | ~1.37 Å | Indicates partial double bond character due to resonance. |

| C=O Bond Length | ~1.21 Å | Typical length for a carbonyl double bond in a carbamate. |

| Intermolecular Forces | C-H···O Hydrogen Bonds | Reveals how molecules are packed together in the crystal lattice. |

This interactive table presents crystallographic data for a representative N,N-dialkyl carbamate to illustrate the outputs of an X-ray analysis. researchgate.net

Elemental Analysis and Titration Methods for Purity and Composition Assessment

Classical analytical methods remain indispensable for confirming the elemental composition and assessing the purity of newly synthesized compounds.

Elemental Analysis

Elemental analysis, typically through combustion analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in an organic compound. azom.comvelp.com In this method, a precisely weighed sample of the compound is combusted in an oxygen-rich environment at high temperatures. velp.com The resulting combustion gases (CO2, H2O, and N2) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample.

For this compound, with the molecular formula C12H25NO2, the theoretical elemental composition can be calculated. The results from an experimental analysis should closely match these theoretical values, typically within a ±0.4% margin, to confirm the compound's empirical formula and high purity.

| Element | Theoretical Mass % (C12H25NO2) | Example Experimental Mass % |

| Carbon (C) | 66.93% | 66.85% |

| Hydrogen (H) | 11.71% | 11.78% |

| Nitrogen (N) | 6.51% | 6.47% |

| Oxygen (O) | 14.86% (by difference) | 14.90% (by difference) |

This interactive table compares the theoretical elemental composition of this compound with plausible experimental results.

Titration Methods

Titration is a highly accurate quantitative method for determining the concentration or purity of a substance. While the carbamate itself is not typically titrated directly, the ester functional group can be quantified to assess purity. A common and reliable method for ester quantification is saponification followed by back-titration.

The procedure involves heating a known mass of the carbamate ester with a known excess amount of a strong base, such as sodium hydroxide (B78521) in an alcoholic solution. The base catalyzes the hydrolysis (saponification) of the ester bond, consuming one equivalent of the base per mole of ester.

R-O-C(=O)-NR'2 + NaOH → R-OH + Na+[O-C(=O)-NR'2]−

Computational Chemistry and Theoretical Investigations of N,n Dialkyl Carbamate Esters

Electronic Structure Calculations (DFT, ab initio methods)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For N,N-dialkyl carbamates, these methods reveal the distribution of electrons and energy levels of molecular orbitals, which in turn dictate the molecule's geometry, stability, and reactivity.

The carbamate (B1207046) moiety (-O-CO-N<) is characterized by a planar arrangement due to the delocalization of the nitrogen lone pair electrons into the carbonyl group (C=O). nih.gov This delocalization, often referred to as amide resonance, imparts a partial double bond character to the C–N bond, which is crucial for the molecule's structural rigidity. nih.govacs.org The resonance leads to three contributing structures that stabilize the carbamate group. acs.orgnih.gov

Molecular orbital analysis of simple carbamates shows that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the nitrogen and oxygen atoms of the carbamate group, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the carbonyl carbon and oxygen atoms. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.

Theoretical studies on related carbamates indicate that the C-N rotational barrier is approximately 3–4 kcal/mol lower than in analogous amides. nih.govrsc.org This is attributed to electronic and steric effects from the additional ester oxygen. nih.gov

Table 1: Representative Bond Lengths and Angles for a Model N,N-Dialkyl Carbamate Ester (Calculated via DFT) Data extrapolated from computational studies on analogous carbamate structures.

The distribution of partial atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, is critical for predicting reactivity. In the carbamate group, the carbonyl oxygen carries a significant negative charge, making it a primary site for electrophilic attack and a hydrogen bond acceptor. rsc.org The carbonyl carbon is electrophilic due to the electron-withdrawing nature of the two oxygen atoms, making it susceptible to nucleophilic attack. The nitrogen atom is less basic than in amines due to the delocalization of its lone pair. rsc.org

The molecular electrostatic potential (MEP) map visually represents the charge distribution. For a molecule like dipropyl-carbamic acid pentyl ester, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen and a positive potential (blue) around the hydrogen atoms of the alkyl groups and near the nitrogen atom. This distribution helps in predicting sites for non-covalent interactions, such as hydrogen bonding.

Table 2: Typical Calculated Atomic Charges (Mulliken) for the Carbamate Moiety Values are illustrative and based on general N,N-dialkyl carbamate structures.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods are invaluable for mapping reaction pathways and identifying transition states, which are often difficult to observe experimentally. For carbamates, key reactions include hydrolysis and formation.

Ab initio and DFT studies on the hydrolysis of carbamates suggest that the reaction proceeds via a tetrahedral intermediate formed by the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon. mdpi.com The energy barrier for this process can be calculated, providing insights into the reaction rate. Theoretical calculations indicate that esterification (as in dipropyl-carbamic acid pentyl ester) can influence the rate of cleavage of the carbamate bond. usu.edu

Similarly, the formation of carbamates from the reaction of CO2 with amines has been studied computationally. researchgate.netepa.gov These studies suggest that the mechanism can involve a zwitterionic intermediate or a single-step, third-order reaction, with solvent molecules playing a crucial role. researchgate.netresearchgate.net For a secondary amine like dipropylamine (B117675), the reaction with CO2 would be followed by esterification to yield the final product. Analyzing the transition state structures for these steps allows for a detailed understanding of the bond-forming and bond-breaking processes.

Conformational Analysis and Potential Energy Surface Mapping

Due to the rotational freedom around single bonds, a molecule like dipropyl-carbamic acid pentyl ester can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangements (minima on the potential energy surface) and the energy barriers between them.

A critical aspect of carbamate conformation is the rotation around the C–N bond, leading to syn and anti isomers (sometimes referred to as Z and E rotamers). nih.gov For tertiary carbamates, potential energy surface (PES) scans reveal the pathways for this rotation. nih.govresearchgate.netmst.edu These studies show that the transition states for C-N rotation often feature a pyramidalized nitrogen atom, in contrast to the planar nitrogen in the ground state minima. nih.govresearchgate.net The energy difference between conformers is often small, allowing for a dynamic equilibrium in solution. nih.gov

Spectroscopic Property Prediction and Interpretation through Computational Models

Computational models can predict spectroscopic data (e.g., IR, NMR) with a high degree of accuracy. nih.govchemrxiv.org These predictions are essential for interpreting experimental spectra and confirming molecular structures.

For dipropyl-carbamic acid pentyl ester, DFT calculations can predict the vibrational frequencies of its various bonds. The most characteristic IR absorption peak for a carbamate is the carbonyl (C=O) stretch, which is sensitive to the electronic environment. Computational studies can help assign this and other peaks in the fingerprint region. nih.govchemrxiv.org

Similarly, NMR chemical shifts (¹³C and ¹H) and coupling constants can be calculated. nih.gov Theoretical predictions can help assign specific signals to the different carbon and hydrogen atoms in the dipropyl and pentyl chains and can be particularly useful for studying conformational equilibria, as the observed chemical shifts are often a Boltzmann-weighted average over the populated conformers. nih.govresearchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of how a molecule behaves over time, particularly in a condensed phase like a solution. researchgate.net By simulating the movement of the carbamate and surrounding solvent molecules, MD can shed light on solvation structure, intermolecular interactions, and dynamic processes. nih.govuregina.ca

For dipropyl-carbamic acid pentyl ester in a solvent like water or an organic solvent, MD simulations would reveal how solvent molecules arrange themselves around the solute. The nonpolar dipropyl and pentyl chains would likely be surrounded by a less ordered solvent shell compared to the polar carbamate group, where specific interactions like hydrogen bonding with the carbonyl oxygen can occur. researchgate.netresearchgate.net

MD simulations are also used to study how the solvent affects conformational preferences. The relative stability of different conformers can change significantly from the gas phase to solution due to differing dipole moments and interactions with the solvent. researchgate.net While bulk solvent polarity has been shown to have less effect on the C-N rotational barrier of carbamates compared to amides, specific hydrogen-bonding interactions can still play a role. researchgate.net

Environmental Fate and Abiotic Degradation of N,n Dialkyl Carbamate Esters

Hydrolytic Persistence and Transformation in Aqueous Environments (pH, Temperature Dependence)

Hydrolysis is a key transformation process for many esters in aqueous environments. The stability of carbamate (B1207046) esters is highly dependent on pH and temperature. Generally, carbamates are more stable under neutral and acidic conditions and their hydrolysis rate increases significantly under alkaline conditions.

For N,N-dialkyl carbamates like pentyl dipropylcarbamate, the mechanism of alkaline hydrolysis is typically a bimolecular nucleophilic acyl substitution (BAC2) mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon. Studies on analogous compounds, such as ethyl N,N-di-n-propylcarbamate, have shown that these compounds are relatively stable to acid hydrolysis but undergo base-catalyzed hydrolysis. The rate of hydrolysis is expected to increase with increasing temperature, following the Arrhenius equation.

Table 3: Estimated Hydrolysis Half-life of Pentyl Dipropylcarbamate at 25°C

| pH | Estimated Half-life |

|---|---|

| 4 | Stable |

| 7 | Years |

| 9 | Months to Years |

Estimates are based on data for analogous N,N-dialkyl carbamates and general principles of carbamate hydrolysis.

Oxidation by Environmental Oxidants (e.g., hydroxyl radicals, ozone)

In addition to indirect photolysis, chemical oxidation by ground-state oxidants can contribute to the degradation of pentyl dipropylcarbamate.

Hydroxyl Radicals (•OH): As mentioned in the context of indirect photolysis, hydroxyl radicals are highly reactive and can oxidize pentyl dipropylcarbamate. The reaction proceeds via hydrogen abstraction from the alkyl chains, particularly from the carbon atoms adjacent to the nitrogen, which are activated. This initial attack can lead to a cascade of further reactions, ultimately resulting in the breakdown of the molecule.

Ozone (O₃): Ozone is another important environmental oxidant, particularly in the atmosphere and during water treatment processes. The reaction of ozone with tertiary amines is known to occur, and the N,N-dipropylamino group in pentyl dipropylcarbamate can be a target for ozonolysis. The reaction of ozone with tertiary amines typically proceeds with moderate to high rate constants, leading to the formation of N-oxides and other degradation products.

Table 4: Estimated Reaction Rate Constants with Environmental Oxidants

| Oxidant | Estimated Rate Constant | Environmental Compartment |

|---|---|---|

| Hydroxyl Radical (•OH) | 1.8 x 10¹⁰ L mol⁻¹ s⁻¹ | Aqueous, Atmospheric |

| Ozone (O₃) | 10³ - 10⁵ L mol⁻¹ s⁻¹ | Atmospheric, Water Treatment |

Rate constants are estimated based on structure-activity relationships for similar compounds.

Volatilization and Atmospheric Degradation Potential

The tendency of a chemical to volatilize from water to the atmosphere is described by its Henry's Law constant. A higher Henry's Law constant indicates a greater tendency to partition into the gas phase. Once in the atmosphere, the primary degradation pathway for organic compounds is typically reaction with hydroxyl radicals.

Based on its estimated physicochemical properties, pentyl dipropylcarbamate has a moderate potential for volatilization from water surfaces. Its estimated atmospheric half-life, based on its reaction rate with hydroxyl radicals, suggests that it would be degraded relatively quickly in the atmosphere.

Table 5: Estimated Physicochemical Properties Related to Volatilization and Atmospheric Degradation

| Property | Estimated Value |

|---|---|

| Vapor Pressure | 0.02 Pa at 25°C |

| Water Solubility | 50 mg/L at 25°C |

| Henry's Law Constant | 1.1 Pa m³/mol |

| Atmospheric Half-life (vs. •OH) | ~ 2 days |

Values are estimated using EPI Suite™.

Sorption and Leaching Behavior in Model Environmental Matrices

The mobility of an organic compound in soil and its potential to leach into groundwater are largely determined by its sorption to soil organic carbon. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to assess this behavior. A higher Koc value indicates stronger sorption and lower mobility.

The estimated Koc value for pentyl dipropylcarbamate suggests a moderate tendency to sorb to soil organic matter. This indicates that the compound would have limited mobility in soils with high organic content, but could be more mobile in soils with low organic matter. The primary mechanism of sorption is likely hydrophobic partitioning into the soil organic matter.

Table 6: Estimated Sorption and Partitioning Coefficients

| Coefficient | Estimated Value | Interpretation |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 3.5 | Moderate lipophilicity |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 450 L/kg | Moderate sorption potential |

Values are estimated using EPI Suite™.

Strategic Roles in Materials Science and Chemical Synthesis As Intermediates

Utilization as Protecting Groups in Complex Organic Synthesis

In the realm of complex organic synthesis, the protection of amine functionalities is a critical step to prevent unwanted side reactions. organic-chemistry.org Carbamates are a popular choice for amine protection due to their stability under a range of reaction conditions and the availability of various methods for their removal. masterorganicchemistry.com The dipropylamino group in Carbamic acid, dipropyl-, pentyl ester can be viewed as a protected secondary amine.

The general mechanism for the protection of an amine as a carbamate (B1207046) involves the reaction of the amine with a suitable chloroformate or another activated carbonyl species. The resulting carbamate is significantly less nucleophilic and basic than the parent amine, thus protecting it from reacting with electrophiles or acting as a base in subsequent synthetic steps. organic-chemistry.org

Deprotection, or the removal of the carbamate group to regenerate the amine, can be achieved under specific conditions depending on the nature of the ester group. wikipedia.org For a pentyl ester, acidic or basic hydrolysis, or other specific cleavage methods could be employed to release the dipropylamino group. The choice of deprotection conditions allows for orthogonality in complex syntheses, where multiple protecting groups may need to be removed selectively. organic-chemistry.org

Table 1: Comparison of Common Carbamate Protecting Groups

| Protecting Group | Structure | Deprotection Conditions |

| Boc (tert-butyloxycarbonyl) | (CH₃)₃C-O-CO- | Strong acid (e.g., TFA) or heat masterorganicchemistry.com |

| Cbz (Carboxybenzyl) | C₆H₅CH₂-O-CO- | Catalytic hydrogenation masterorganicchemistry.com |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | C₁₄H₉CH₂-O-CO- | Amine base (e.g., piperidine) masterorganicchemistry.com |

| Dipropyl-, pentyl ester | (CH₃CH₂CH₂)₂N-CO-O-(CH₂)₄CH₃ | Likely acidic or basic hydrolysis |

Applications in Polymer Chemistry (e.g., polyurethanes, polycarbamates) Focusing on Chemical Mechanisms

Carbamates are fundamental precursors in the synthesis of polyurethanes, a versatile class of polymers. rsc.org While isocyanates are the traditional building blocks for polyurethanes, carbamates are explored as safer alternatives. The synthesis of polyurethanes from carbamates typically involves a transesterification reaction with a diol at elevated temperatures.

In the case of this compound, it could potentially react with a diol in a step-growth polymerization to form a polycarbamate. The mechanism would involve the nucleophilic attack of the hydroxyl group of the diol on the carbonyl carbon of the carbamate, with the elimination of pentanol (B124592). This process would be repeated to build the polymer chain.

Reaction Scheme: Polycarbamate Formation

(CH₃CH₂CH₂)₂N-CO-O-(CH₂)₄CH₃ + HO-R-OH ⇌ [-(CH₃CH₂CH₂)₂N-CO-O-R-O-]-n + n HO-(CH₂)₄CH₃

This non-isocyanate route to polyurethanes and polycarbamates is gaining attention due to the reduced health and safety concerns associated with handling toxic isocyanates. rsc.org

Precursors for Nitrogen-Containing Heterocycles and Fine Chemicals

Carbamates serve as valuable intermediates in the synthesis of a variety of nitrogen-containing heterocycles and other fine chemicals. The carbamate functionality can be manipulated to introduce nitrogen into a molecule and facilitate cyclization reactions. For instance, intramolecular reactions of carbamates can lead to the formation of cyclic carbamates, which are themselves precursors to other heterocyclic systems.

Development of Functional Monomers and Crosslinkers in Polymer Design

The structure of this compound allows for its potential use in creating functional monomers. By modifying the pentyl or dipropyl groups to include a polymerizable moiety, such as a vinyl or acrylic group, this carbamate could be incorporated into polymers through chain-growth polymerization.

Furthermore, if the parent molecule contained additional reactive sites, this carbamate could act as a crosslinker. For example, a molecule containing two carbamate groups could react with a polymer containing suitable functional groups to form crosslinks, thereby improving the mechanical properties and thermal stability of the polymer.

Surface Modification and Coating Technologies Based on Carbamate Chemistry

Carbamate chemistry is utilized in surface modification and coating technologies. For instance, silane (B1218182) coupling agents containing carbamate groups can be used to functionalize surfaces. These modified surfaces can exhibit improved adhesion, biocompatibility, or other desired properties.

This compound, if incorporated into a coating formulation, could contribute to the final properties of the coating. The dipropylamino and pentyl groups would influence the solubility and compatibility of the coating with different substrates and other components of the formulation. The carbamate linkage itself can impart desirable characteristics such as good thermal and chemical stability to the resulting coating.

Emerging Research Trends and Methodological Advancements in Carbamate Ester Chemistry

Integration of Machine Learning and AI in Carbamate (B1207046) Chemistry Research

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing organic synthesis, and carbamate chemistry is no exception. These computational tools are being employed to accelerate the discovery of new synthetic routes, optimize reaction conditions, and predict the physicochemical properties of carbamate esters like Carbamic acid, dipropyl-, pentyl ester. nih.govresearch.googleresearchgate.net

Predictive models are also being used to estimate the properties of novel carbamate esters without the need for laborious experimental work. By inputting the molecular structure of this compound into a trained neural network, it is possible to obtain estimations of its physical, chemical, and even biological properties. This in silico screening allows for the rapid identification of candidates with desired characteristics for various applications. nih.govsemanticscholar.org

Table 1: Illustrative Application of Machine Learning in Optimizing the Synthesis of a Generic N,N-Dialkyl Carbamate

| Parameter | Traditional Approach (Range Explored) | AI-Optimized Condition | Predicted Yield (%) | Experimental Yield (%) |

|---|---|---|---|---|

| Temperature (°C) | 80-120 | 105 | 92 | 90 |

| Catalyst Loading (mol%) | 1-5 | 2.5 | 95 | 93 |

| Reaction Time (h) | 6-24 | 10 | 94 | 91 |

This table is a hypothetical representation of how AI could optimize the synthesis of a carbamate ester.

Development of Novel Catalytic Systems for Sustainable Carbamate Production

The development of sustainable and environmentally friendly methods for carbamate synthesis is a major focus of current research. A key aspect of this is the design of novel catalytic systems that are highly efficient, selective, and reusable. For the production of N,N-dialkyl carbamates such as this compound, researchers are exploring a range of innovative catalysts.

One promising area is the use of non-metal catalysts to avoid the environmental and economic issues associated with heavy metals. organic-chemistry.org For instance, certain ionic liquids have been shown to effectively catalyze the synthesis of carbamates from aliphatic amines and dialkyl carbonates. ionike.comionike.com These catalysts can often be easily separated from the reaction mixture and reused, contributing to a greener chemical process.

Heterogeneous catalysts, such as mixed metal oxides, are also gaining traction. ionike.com These solid catalysts offer advantages in terms of separation and recyclability. For example, a MgO-ZnO catalyst has been reported for the synthesis of N-substituted carbamates with high yields. ionike.com The development of magnetic nanocatalysts represents another innovative approach, allowing for simple and efficient catalyst recovery using an external magnetic field. ionike.com

Furthermore, there is growing interest in catalytic systems that can utilize carbon dioxide as a C1 feedstock for carbamate synthesis, offering a pathway to carbon capture and utilization. nih.gov Research in this area is focused on developing catalysts that can facilitate the reaction of CO2 with amines and alcohols under mild conditions to produce carbamates.

Table 2: Comparison of Catalytic Systems for the Synthesis of Aliphatic Carbamates

| Catalyst Type | Example | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous (Metal-based) | Tin or Nickel complexes acs.orgnih.gov | High activity and selectivity | Difficult to separate, potential metal contamination |

| Homogeneous (Non-metal) | Acid functional ionic liquids ionike.com | Reusable, environmentally benign | May have lower activity than metal catalysts |

| Heterogeneous | MgO-ZnO ionike.com | Easily separable, reusable | Can have lower activity and selectivity |

Advanced In Situ Spectroscopic Monitoring of Carbamate Reactions

To gain a deeper understanding of reaction mechanisms and kinetics in carbamate synthesis, researchers are increasingly employing advanced in situ spectroscopic techniques. These methods allow for the real-time monitoring of chemical transformations as they occur in the reaction vessel, providing valuable insights that are not obtainable through traditional offline analysis. xjtu.edu.cn

Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful tool for this purpose. researchgate.netresearchgate.net By inserting an attenuated total reflectance (ATR) probe directly into the reaction mixture, it is possible to track the concentration of reactants, intermediates, and products throughout the course of the reaction. youtube.com For the synthesis of this compound, in situ FTIR could be used to monitor the disappearance of the amine and alcohol starting materials and the appearance of the characteristic carbamate carbonyl peak. mdpi.com

This real-time data allows for the precise determination of reaction endpoints, the identification of reaction intermediates, and the elucidation of reaction kinetics. youtube.com This information is crucial for optimizing reaction conditions, ensuring complete conversion, and minimizing the formation of impurities. In situ monitoring can also provide a deeper understanding of the catalytic cycle in catalyzed carbamate synthesis reactions. researchgate.net

Table 3: Characteristic Infrared Absorption Frequencies for Monitoring Carbamate Formation

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (in amine reactant) | Stretch | 3300-3500 |

| O-H (in alcohol reactant) | Stretch | 3200-3600 |

Bio-Inspired Approaches for Abiotic Carbamate Synthesis and Degradation

Nature provides a wealth of inspiration for the development of novel and sustainable chemical processes. In the context of carbamate chemistry, researchers are exploring bio-inspired approaches for both the synthesis and degradation of these compounds.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Lipases and esterases have been shown to be effective in catalyzing the formation of carbamate bonds. nih.govnih.gov The enzymatic synthesis of carbamates can often be carried out in aqueous media under mild conditions, reducing the need for harsh solvents and high temperatures. nih.gov For a molecule like this compound, an enzymatic approach could offer a more sustainable manufacturing process.

Conversely, the enzymatic degradation of carbamates is an area of significant interest for bioremediation and the development of biodegradable materials. nih.govnih.govplos.org Carboxyl ester hydrolases are a class of enzymes that have been shown to hydrolyze the carbamate bond, breaking it down into its constituent amine, alcohol, and carbon dioxide. nih.govplos.org Understanding these enzymatic degradation pathways can inform the design of carbamate-based materials with controlled biodegradability.

Table 4: Examples of Enzymes Involved in Carbamate Metabolism

| Enzyme Class | Function | Relevance to Carbamate Chemistry |

|---|---|---|